methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate
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Overview
Description
Methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a cyanopropenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzyl bromide with 3-methoxyphenol to form the intermediate 4-[(4-chlorobenzyl)oxy]-3-methoxyphenol. This intermediate is then reacted with acrylonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate: Shares structural similarities but differs in functional groups and overall reactivity.
2-((4-chlorobenzyl)oxy)-N’-(2-methoxybenzylidene)benzohydrazide: Another compound with a similar chlorobenzyl and methoxyphenyl structure but different functional groups.
Uniqueness
Methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-18-10-14(9-15(11-21)19(22)24-2)5-8-17(18)25-12-13-3-6-16(20)7-4-13/h3-10H,12H2,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDZQBOBISOMMW-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)OC)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)OC)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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